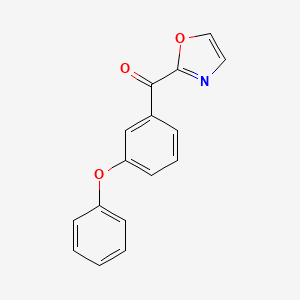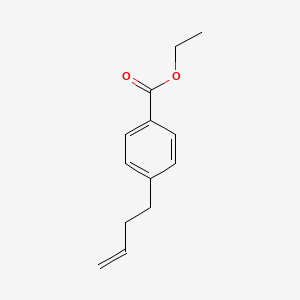
2-(3-Phenoxybenzoyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenoxybenzoyl)oxazole is a compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.27 . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The IUPAC name of 2-(3-Phenoxybenzoyl)oxazole is 1,3-oxazol-2-yl (3-phenoxyphenyl)methanone . The InChI code is 1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H .Chemical Reactions Analysis
Oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, have been synthesized through various pathways . For instance, the van Leusen reaction, based on TosMICs, is a common method for the preparation of oxazole-based molecules .Physical And Chemical Properties Analysis
2-(3-Phenoxybenzoyl)oxazole is a light yellow solid . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Pharmaceutical Chemistry
2-(3-Phenoxybenzoyl)oxazole: is a significant compound in pharmaceutical chemistry due to its structural similarity to biologically active oxazoles. Oxazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The presence of the oxazole ring is associated with the ability to bind to specific biological targets, which is crucial in drug design and development.
Organic Synthesis
In organic synthesis, 2-(3-Phenoxybenzoyl)oxazole serves as an intermediate for the preparation of various derivatives. The development of efficient and eco-friendly catalytic systems for the synthesis of oxazole derivatives is a key research topic. Magnetic nanocatalysts have been used for the synthesis of oxazole derivatives, offering advantages such as high stability and easy separation from the reaction mixture .
Magnetic Nanocatalysis
The compound’s utility extends to the field of magnetic nanocatalysis. Magnetic nanoparticles can be modified to create efficient catalysts for the synthesis of oxazole derivatives. This method is particularly valuable for its simplicity in catalyst recovery, using an external magnet, which is beneficial for large-scale reactions .
Antimicrobial Applications
Research has shown that oxazole derivatives exhibit significant antimicrobial properties2-(3-Phenoxybenzoyl)oxazole can be used to synthesize new compounds with potential antibacterial and antifungal effects, which are essential in the fight against drug-resistant pathogens .
Anticancer Research
Oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole , are studied for their anticancer properties. They are often incorporated into compounds that act as kinase inhibitors or other types of drugs that can target cancer cells specifically, offering a pathway for the development of new oncology treatments .
Anti-inflammatory and Analgesic Effects
The oxazole ring is a common motif in anti-inflammatory drugs. Derivatives of 2-(3-Phenoxybenzoyl)oxazole could potentially be developed into new nonsteroidal anti-inflammatory drugs (NSAIDs) that offer analgesic and antipyretic effects without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Orientations Futures
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The future directions in this field could involve the design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Mécanisme D'action
Target of Action
This compound is a part of the oxazole family, which is known for its diverse biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by 2-(3-Phenoxybenzoyl)oxazole remain to be elucidated.
Result of Action
As a member of the oxazole family, this compound is expected to exhibit a range of biological activities . .
Propriétés
IUPAC Name |
1,3-oxazol-2-yl-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUVHIVHPDOGEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=NC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642086 |
Source


|
| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-93-8 |
Source


|
| Record name | 2-Oxazolyl(3-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)